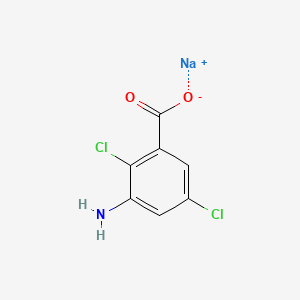
Chloramben-sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloramben-sodium is a synthetic auxin herbicide, primarily used as a pre-emergence herbicide to control annual grass and broad-leaved weed seedlings. It was introduced around 1958 and has been used in various crops such as soybeans, peanuts, vegetables, corn, tomatoes, peppers, and sweet potatoes . The compound is known for its selective and systemic properties, inhibiting seedling root development .
Métodos De Preparación
Chloramben-sodium can be synthesized through several routes. One common method involves the reaction of 3-amino-2,5-dichlorobenzoic acid with sodium hydroxide to form the sodium salt . The reaction conditions typically involve dissolving the acid in a suitable solvent, such as water or methanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration or evaporation .
Análisis De Reacciones Químicas
Chloramben-sodium undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chloramben-sodium has been used in various scientific research applications, including:
Agriculture: As a pre-emergence herbicide, it is used to control a broad spectrum of weeds in vegetable and field crops.
Analytical Chemistry: It serves as an analytical reference standard for the determination of the analyte in water samples using liquid chromatography with electrochemical detection.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps understand its impact on ecosystems.
Mecanismo De Acción
Chloramben-sodium acts as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts normal plant growth by inhibiting seedling root development, leading to the death of the weed seedlings . The compound targets specific molecular pathways involved in cell elongation and division, ultimately causing abnormal growth and development in susceptible plants .
Comparación Con Compuestos Similares
Chloramben-sodium can be compared with other similar herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide used to control broadleaf weeds.
Dicamba: A benzoic acid herbicide with similar properties and mode of action.
Mecoprop: A phenoxy herbicide used for controlling broadleaf weeds.
This compound is unique in its specific application as a pre-emergence herbicide and its selective action on certain weed species .
Propiedades
Número CAS |
1954-81-0 |
|---|---|
Fórmula molecular |
C7H5Cl2NNaO2 |
Peso molecular |
229.01 g/mol |
Nombre IUPAC |
sodium;3-amino-2,5-dichlorobenzoate |
InChI |
InChI=1S/C7H5Cl2NO2.Na/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12); |
Clave InChI |
DQMHOPDOMVXSHP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+] |
SMILES isomérico |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+] |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
1954-81-0 |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
133-90-4 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Chloramben-sodium, Amiben sodium salt, Chloramben sodium salt, Sodium chloramben |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















